molecular formula C11H10FN3O3S B3014511 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1798526-73-4

4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B3014511
CAS No.: 1798526-73-4
M. Wt: 283.28
InChI Key: HNNLTOYQJBGNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorine atom, a methoxypyrimidine group, and a benzenesulfonamide moiety

Biochemical Analysis

Biochemical Properties

It has been used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu (I)-mediated click chemistry . This suggests that it may interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of action of 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is not well established. It is known to be involved in Cu (I)-mediated click chemistry, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis units can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of a fluorine atom, a methoxypyrimidine group, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-8(12)3-5-10/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNLTOYQJBGNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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